

Spectroscopic Profile of 2,4-Dibromo-1-fluorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dibromo-1-fluorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4-Dibromo-1-fluorobenzene**, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for **2,4-Dibromo-1-fluorobenzene**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.65	dd	$J(\text{H,H}) \approx 2.4 \text{ Hz}$, $J(\text{H,F}) \approx 5.5 \text{ Hz}$	H-3
~7.45	ddd	$J(\text{H,H}) \approx 8.8 \text{ Hz}$, $J(\text{H,H}) \approx 2.4 \text{ Hz}$, $J(\text{H,F}) \approx 0.9 \text{ Hz}$	H-5
~7.15	t	$J(\text{H,H}) \approx 8.8 \text{ Hz}$, $J(\text{H,F}) \approx 8.8 \text{ Hz}$	H-6

Note: Chemical shifts are referenced to TMS (0 ppm) and may vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
161.4 (d, $^1J(\text{C,F}) \approx 250 \text{ Hz}$)	C-1
112.8 (d, $^2J(\text{C,F}) \approx 22 \text{ Hz}$)	C-2
136.2 (d, $^3J(\text{C,F}) \approx 6 \text{ Hz}$)	C-3
119.5 (d, $^4J(\text{C,F}) \approx 3 \text{ Hz}$)	C-4
132.0	C-5
117.8 (d, $^2J(\text{C,F}) \approx 26 \text{ Hz}$)	C-6

Note: Chemical shifts are referenced to TMS (0 ppm) and may vary slightly depending on the solvent and concentration. The assignments are based on predicted values and established substituent effects.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	Aromatic C-H Stretch
~1570, ~1470, ~1390	Medium-Strong	Aromatic C=C Bending
~1250	Strong	C-F Stretch
~880, ~820	Strong	C-H Out-of-plane Bending
~740	Strong	C-Br Stretch

Data obtained from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[\[1\]](#)

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Assignment
252/254/256	High	[M] ⁺ (Molecular Ion)
173/175	Medium	[M-Br] ⁺
94	Medium	[M-2Br] ⁺
75	Low	[C ₆ H ₃] ⁺

The isotopic pattern of two bromine atoms results in a characteristic 1:2:1 ratio for the molecular ion peak cluster.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,4-Dibromo-1-fluorobenzene** in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.
 - Temperature: 298 K.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As **2,4-Dibromo-1-fluorobenzene** is a liquid at room temperature, a thin film can be prepared directly on the attenuated total reflectance (ATR) crystal.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

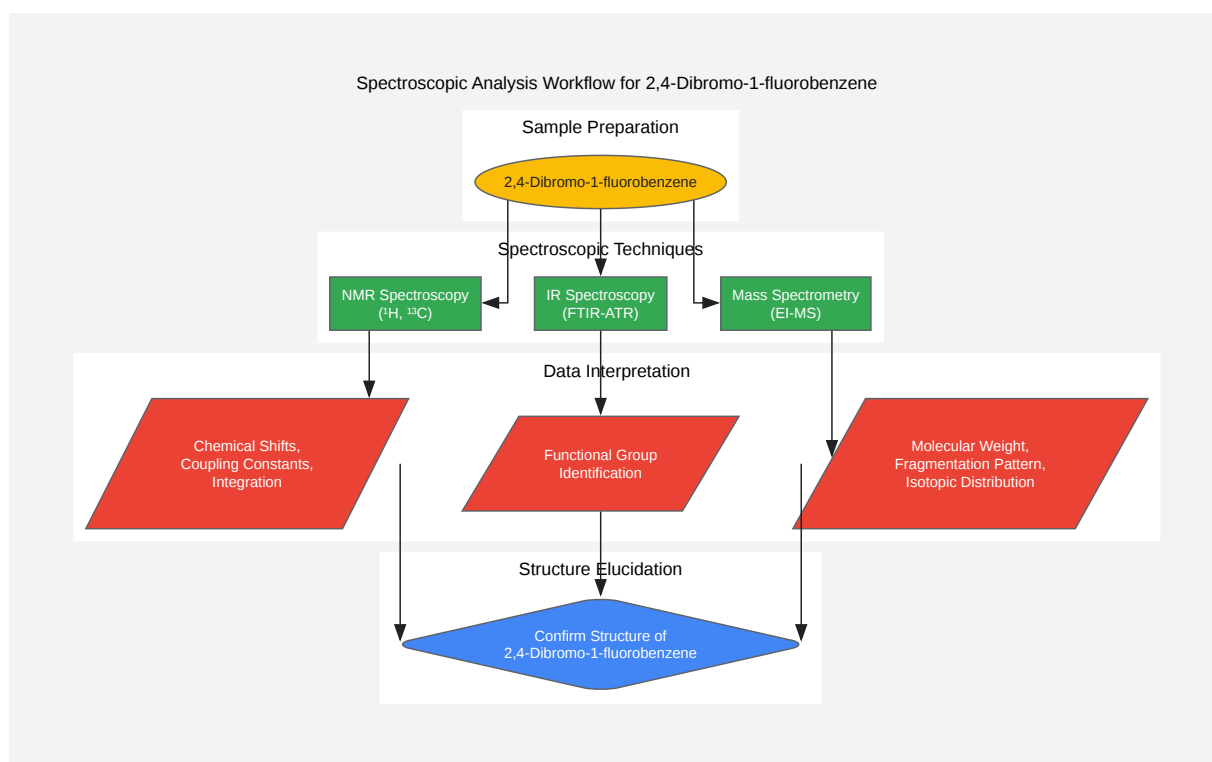
- Sample Introduction: Introduce a dilute solution of **2,4-Dibromo-1-fluorobenzene** in a volatile organic solvent (e.g., methanol or dichloromethane) via direct injection or through a gas chromatograph (GC) for separation prior to mass analysis.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 50-350.
 - Scan Speed: 1000-2000 amu/s.
 - Source Temperature: 200-250 $^{\circ}\text{C}$.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine isotopes (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will result in

characteristic isotopic patterns for bromine-containing fragments.

Visualizations

Workflow for Spectroscopic Analysis of **2,4-Dibromo-1-fluorobenzene**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of **2,4-Dibromo-1-fluorobenzene**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2,4-Dibromo-1-fluorobenzene [webbook.nist.gov]
- 2. 2,4-Dibromo-1-fluorobenzene [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dibromo-1-fluorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074303#spectroscopic-data-of-2-4-dibromo-1-fluorobenzene]

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